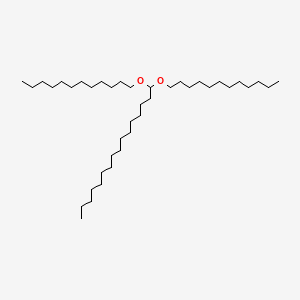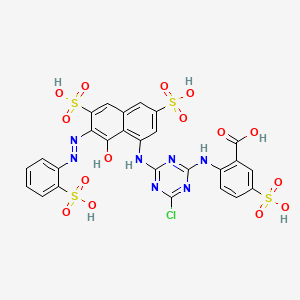
Einecs 278-617-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 278-617-1 involves the reaction of 1,2,3-Propanetricarboxylic acid, 2-hydroxy- with ethanolamine. The reaction conditions typically include controlled temperature and pH to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product .
Chemical Reactions Analysis
Einecs 278-617-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 278-617-1 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Einecs 278-617-1 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways, signal transduction pathways, and gene expression pathways .
Comparison with Similar Compounds
Einecs 278-617-1 can be compared with other similar compounds, such as:
1,2,3-Propanetricarboxylic acid: This compound has a similar structure but lacks the ethanolamine reaction product.
2-Hydroxy-1,2,3-propanetricarboxylic acid: This compound is similar but has different functional groups.
Ethanolamine: This compound is a reactant in the preparation of this compound and has different properties and applications
This compound is unique due to its specific reaction product with ethanolamine, which gives it distinct properties and applications.
Properties
CAS No. |
77093-20-0 |
|---|---|
Molecular Formula |
C26H18ClN7O15S4 |
Molecular Weight |
832.2 g/mol |
IUPAC Name |
2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfobenzoic acid |
InChI |
InChI=1S/C26H18ClN7O15S4/c27-24-30-25(28-15-6-5-12(50(38,39)40)9-14(15)23(36)37)32-26(31-24)29-17-10-13(51(41,42)43)7-11-8-19(53(47,48)49)21(22(35)20(11)17)34-33-16-3-1-2-4-18(16)52(44,45)46/h1-10,35H,(H,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,28,29,30,31,32) |
InChI Key |
NYBKROPZNMIFME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)Cl)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)Cl)O)S(=O)(=O)O |
Key on ui other cas no. |
77093-20-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


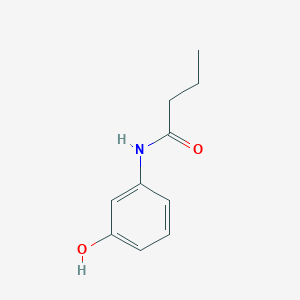
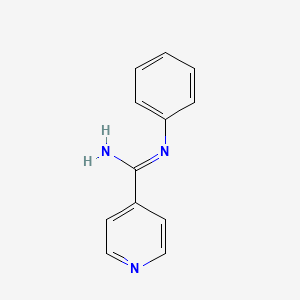
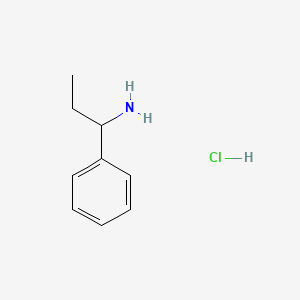
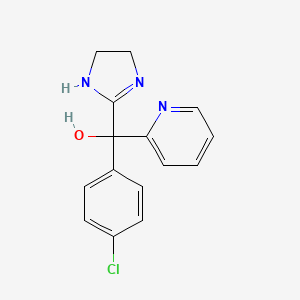
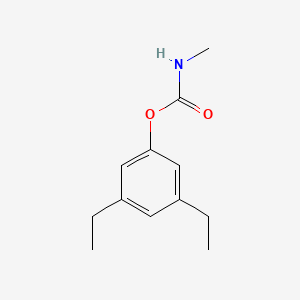
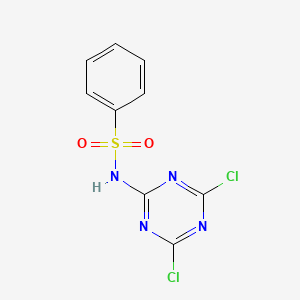
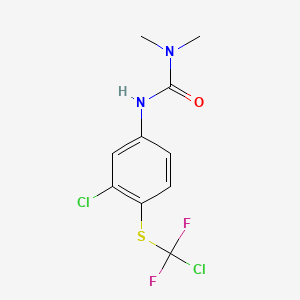
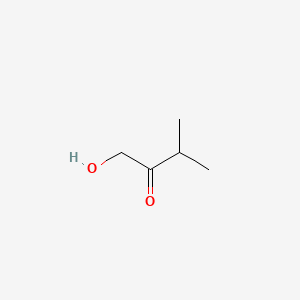
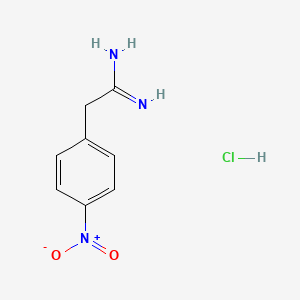

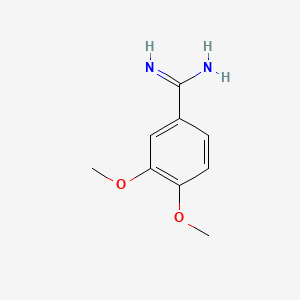
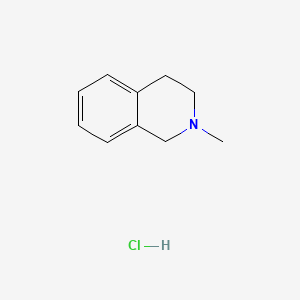
![2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1615688.png)
